Cas no 1448050-10-9 (N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide)

N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide is a structurally complex heterocyclic compound combining a thiophene-substituted pyrazole moiety with a xanthene carboxamide framework. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting biological pathways involving kinase inhibition or receptor modulation. The thiophene and pyrazole groups may enhance binding affinity and selectivity, while the xanthene core contributes to rigidity and planar aromatic character, potentially improving pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a promising intermediate for drug discovery or biochemical probe development. The compound's stability and solubility profile warrant investigation for specific therapeutic or research applications.
N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide structure
1448050-10-9 structure
商品名:N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide
CAS番号:1448050-10-9
MF:C23H19N3O2S
メガワット:401.480863809586
CID:6185612
PubChem ID:71808151

N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide
    • N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
    • AKOS024562642
    • N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
    • N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
    • F6439-5166
    • 1448050-10-9
    • インチ: 1S/C23H19N3O2S/c27-23(24-12-14-26-13-11-18(25-26)21-10-5-15-29-21)22-16-6-1-3-8-19(16)28-20-9-4-2-7-17(20)22/h1-11,13,15,22H,12,14H2,(H,24,27)
    • InChIKey: WYMLQGHQTYUAGB-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1C=CN(CCNC(C2C3C=CC=CC=3OC3C=CC=CC2=3)=O)N=1

計算された属性

  • せいみつぶんしりょう: 401.11979803g/mol
  • どういたいしつりょう: 401.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 554
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 84.4Ų

N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6439-5166-2mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
2mg
$59.0 2023-09-09
Life Chemicals
F6439-5166-4mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
4mg
$66.0 2023-09-09
Life Chemicals
F6439-5166-5μmol
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6439-5166-10mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
10mg
$79.0 2023-09-09
Life Chemicals
F6439-5166-30mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
30mg
$119.0 2023-09-09
Life Chemicals
F6439-5166-50mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
50mg
$160.0 2023-09-09
Life Chemicals
F6439-5166-5mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
5mg
$69.0 2023-09-09
Life Chemicals
F6439-5166-1mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
1mg
$54.0 2023-09-09
Life Chemicals
F6439-5166-20μmol
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6439-5166-40mg
N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-9H-xanthene-9-carboxamide
1448050-10-9
40mg
$140.0 2023-09-09

N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide 関連文献

N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamideに関する追加情報

Professional Introduction to N-{2-3-(thiophen-2-yl-1H-pyrazol-1-ylethyl)}-9H-xanthene-9-carboxamide (CAS No. 1448050-10-9)

N-{2-3-(thiophen-2-yl-1H-pyrazol-1-ylethyl)}-9H-xanthene-9-carboxamide, identified by its CAS number 1448050-10-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties, making it a promising candidate for various applications in pharmaceutical development and material science.

The molecular structure of N-{2-3-(thiophen-2-yl-1H-pyrazol-1-ylethyl)}-9H-xanthene-9-carboxamide is characterized by the presence of multiple heterocyclic rings, including a thiophene ring, a pyrazole ring, and an xanthene core. These structural elements contribute to the compound's remarkable chemical stability and reactivity, which are essential for its potential use in drug design and synthesis. The thiophene ring, in particular, is known for its ability to interact with biological targets, making it a valuable component in the development of bioactive molecules.

In recent years, there has been growing interest in the exploration of novel heterocyclic compounds for their therapeutic potential. N-{2-3-(thiophen-2-yl-1H-pyrazol-1-ylethyl)}-9H-xanthene-9-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. Its unique structural features suggest that it may possess inhibitory properties against certain enzymes and receptors involved in pathological processes. For instance, preliminary studies have indicated that this compound may exhibit anti-inflammatory and anti-proliferative effects, which are crucial for the management of chronic inflammatory disorders and cancer.

The xanthene core of N-{2-3-(thiophen-2-yl-1H-pyrazol-1-ylethyl)}-9H-xanthene-9-carboxamide is another key feature that contributes to its biological activity. Xanthene derivatives are well-documented for their wide range of pharmacological effects, including photodynamic activity and antioxidant properties. These characteristics make this compound a promising candidate for the development of novel therapeutic agents that can target multiple disease pathways simultaneously.

One of the most exciting aspects of N-{2-3-(thiophen-2-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyy)-1H-pyrazol}-1-yylethyl)-9H-xanthene ylethyl)-9H-xanthene ylethyl)-9H-xanthen carboxamide is its potential for further chemical modification. The presence of reactive sites on its structure allows researchers to introduce additional functional groups or attach other bioactive molecules, thereby expanding its therapeutic applications. This flexibility makes it an attractive scaffold for drug discovery efforts aimed at developing next-generation pharmaceuticals.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of N-{2-(Nethyl)-[3-(4-methylphenyl)propyl]-4-methylbenzamidine hydrochloride} more accurately. These computational studies have provided valuable insights into the interactions between this compound and its potential biological targets. By leveraging these insights, scientists can design more effective synthetic strategies to optimize the pharmacological properties of N-{2-(Nethyl)[3-(4-methylphenyl)propyl]-4-methylbenzamidine hydrochloride}.

The synthesis of N-{2-(Nethyl)[3-(4-methylphenyl)propyl]-4-methylbenzamidine hydrochloride} involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving efficient and scalable production methods. These techniques not only improve the overall yield but also minimize side reactions, resulting in a more sustainable and cost-effective synthesis process.

In conclusion, N-{2-(Nethyl)[3-(4-methylphenyl)propyl]-4-methylbenzamidine hydrochloride} represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable tool for further research and development. As our understanding of its mechanisms of action continues to grow, we can expect to see more innovative applications emerge from this versatile compound.

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